2,4-Difluorobenzylzinc bromide

Catalog No.
S1899513
CAS No.
307496-26-0
M.F
C7H5BrF2Zn
M. Wt
272.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorobenzylzinc bromide

CAS Number

307496-26-0

Product Name

2,4-Difluorobenzylzinc bromide

IUPAC Name

bromozinc(1+);2,4-difluoro-1-methanidylbenzene

Molecular Formula

C7H5BrF2Zn

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

WPJAHFYOACWPNA-UHFFFAOYSA-M

SMILES

[CH2-]C1=C(C=C(C=C1)F)F.[Zn+]Br

Canonical SMILES

[CH2-]C1=C(C=C(C=C1)F)F.[Zn+]Br

Synthesis of Non-peptidomimetic Antagonists

The primary application of 2,4-Difluorobenzylzinc bromide in scientific research lies in the synthesis of non-peptidomimetic antagonists of XIAP and cIAP1. These proteins are X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1), respectively, and are involved in regulating programmed cell death (apoptosis) []. By inhibiting these proteins, researchers can study their role in cell survival and death pathways.

2,4-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula C7_7H5_5BrF2_2Zn. It is characterized by the presence of two fluorine atoms positioned at the 2 and 4 positions of the benzyl group, which enhances its reactivity and solubility in organic solvents. This compound is utilized primarily in organic synthesis and medicinal chemistry due to its ability to act as a nucleophile in various reactions. The presence of the bromine atom allows for its use in coupling reactions, making it a valuable reagent in synthetic organic chemistry .

  • Nucleophilic Substitution Reactions: As a zinc reagent, it can react with electrophiles to form carbon-carbon bonds. This is particularly useful in the synthesis of complex organic molecules.
  • Cross-Coupling Reactions: It can be used in Suzuki and Negishi coupling reactions, where it couples with aryl halides to form biaryl compounds.
  • Electrophilic Addition: The compound can undergo electrophilic addition reactions, where it adds to alkenes or alkynes, facilitating the formation of more complex structures .

Research indicates that 2,4-difluorobenzylzinc bromide may have biological significance, particularly in drug development. It has been noted for its potential role as a precursor in synthesizing dual inhibitors of X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1). These proteins are involved in cancer cell survival, thus making this compound a candidate for therapeutic applications against certain cancers .

The synthesis of 2,4-difluorobenzylzinc bromide typically involves the following steps:

  • Formation of the Grignard Reagent: The initial step involves reacting 2,4-difluorobenzyl chloride with magnesium metal in anhydrous ether to produce 2,4-difluorobenzyl magnesium bromide.
    C7H5BrF2+MgC7H5BrF2MgBr\text{C}_7\text{H}_5\text{BrF}_2+\text{Mg}\rightarrow \text{C}_7\text{H}_5\text{BrF}_2\text{MgBr}
  • Reaction with Zinc Bromide: The Grignard reagent is then treated with zinc bromide to yield 2,4-difluorobenzylzinc bromide.
    C7H5BrF2MgBr+ZnBr2C7H5BrF2ZnBr\text{C}_7\text{H}_5\text{BrF}_2\text{MgBr}+\text{ZnBr}_2\rightarrow \text{C}_7\text{H}_5\text{BrF}_2\text{ZnBr}

This method allows for the efficient production of the compound while maintaining its reactivity for subsequent reactions .

2,4-Difluorobenzylzinc bromide is utilized in various applications:

  • Organic Synthesis: It serves as a crucial reagent for forming new carbon-carbon bonds in organic synthesis.
  • Medicinal Chemistry: Its derivatives are explored for their potential pharmacological properties, particularly in developing anti-cancer agents.
  • Material Science: It can be employed in synthesizing novel materials with specific electronic or optical properties due to its unique structure .

Studies involving 2,4-difluorobenzylzinc bromide have focused on its interactions with various electrophiles and biological targets. Notably, its ability to inhibit specific proteins involved in apoptosis has been a significant area of research. These studies often employ techniques such as:

  • In vitro Assays: To assess the biological activity against cancer cell lines.
  • NMR Spectroscopy: To study the interactions at a molecular level.
  • X-ray Crystallography: For elucidating the structure of complexes formed between this compound and other biomolecules .

Several compounds share structural similarities with 2,4-difluorobenzylzinc bromide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3,5-Difluorobenzylzinc bromideFluorine substituents at different positionsDifferent steric and electronic properties
3,4-Difluorobenzylzinc bromideSimilar fluorination patternVarying reactivity profiles in coupling reactions
Benzylzinc bromideLacks fluorine substituentsMore stable but less reactive than difluoro variants

The uniqueness of 2,4-difluorobenzylzinc bromide lies in its specific arrangement of fluorine atoms which affects both its reactivity and biological activity compared to these similar compounds. This positioning enhances its nucleophilicity and may influence its interaction with biological targets differently than other benzylzinc derivatives .

The foundation of organozinc chemistry traces back to the pioneering work of Edward Frankland in 1848, when he first prepared organozinc compounds by heating ethyl iodide in the presence of zinc metal. Frankland's initial experiments on July 28, 1848, involved filling a thick-walled glass tube with finely granulated zinc and ethyl iodide, inadvertently creating the first main-group organometallic compounds, ethylzinc iodide and diethylzinc. This groundbreaking discovery occurred while Frankland was attempting to isolate what he termed the ethyl "radical," a concept that represented stable groups of atoms that retained their integrity in chemical reactions.

The historical significance of Frankland's work cannot be overstated, as it established the foundation for an entire class of organometallic reagents that would become indispensable tools in organic synthesis. The first organozinc compound that Frankland definitively prepared and identified was dimethylzinc, discovered on July 12, 1849, in the laboratory of Professor Bunsen in Marburg. Frankland's recollection of this discovery emphasized the volatile and pyrophoric nature of these compounds, noting that they spontaneously combusted upon contact with air. This inherent reactivity would later prove to be both a challenge and an advantage in synthetic applications.

The development of organozinc chemistry progressed significantly throughout the nineteenth and twentieth centuries, with researchers recognizing that these compounds offered unique reactivity profiles compared to other organometallic reagents. Organozinc compounds demonstrated lower reactivity than widely used Grignard reagents and far less reactivity than organolithium compounds, allowing them to tolerate the presence of functional groups that were incompatible with organomagnesium and organolithium compounds. This functional group tolerance became a defining characteristic that would drive the continued development and application of organozinc reagents in modern synthetic chemistry.

The evolution toward more sophisticated organozinc reagents, including fluorinated derivatives such as 2,4-difluorobenzylzinc bromide, represents a natural progression in the field. The choice of preparative route to organozinc reagents of the type RZnX (R=alkyl, aryl; X=halide) plays an important role in the reactivity and stability of these compounds. Prior to the development of highly reactive zinc preparations, it was not possible to react alkyl, aryl, and vinyl bromides or chlorides directly with zinc metal, requiring instead metathesis reactions of zinc halides with organolithium or Grignard reagents. These limitations drove innovations in zinc activation and reagent preparation that ultimately enabled the synthesis of complex organozinc compounds like 2,4-difluorobenzylzinc bromide.

Structural Characteristics of 2,4-Difluorobenzylzinc Bromide

2,4-Difluorobenzylzinc bromide possesses a distinctive molecular structure characterized by its molecular formula C₇H₅BrF₂Zn and molecular weight of 272.4 grams per mole. The compound features a zinc center coordinated to both a bromide anion and a carbanion derived from 2,4-difluorobenzyl, creating a heteroleptic organozinc species. The systematic name for this compound is bromozinc(1+);2,4-difluoro-1-methanidylbenzene, which accurately describes the ionic nature of the zinc-carbon bond and the anionic character of the benzyl carbon.

The structural formula [CH₂⁻]C₁=C(C=C(C=C₁)F)F.[Zn⁺]Br illustrates the specific positioning of the fluorine substituents at the 2 and 4 positions of the benzyl ring. This substitution pattern creates a unique electronic environment that distinguishes it from other fluorinated benzylzinc derivatives. The compound exists as an air-sensitive material that reacts readily with water, necessitating storage under inert atmosphere conditions, typically packaged under argon in specialized resealable containers.

The molecular geometry around the zinc center in 2,4-difluorobenzylzinc bromide follows typical patterns observed in organozinc chemistry. Zinc(II) commonly adopts coordination geometries ranging from tetrahedral to octahedral, with the specific geometry determined largely by electrostatic and steric interactions rather than ligand field effects. In the case of 2,4-difluorobenzylzinc bromide, the zinc center is expected to exhibit a coordination number of two to three, reflecting the strongly donating properties of the carbanionic ligand. The zinc-carbon bond length and strength are influenced by the electron-withdrawing effects of the fluorine substituents, which reduce the electron density available for donation to the zinc center.

The crystalline properties and physical characteristics of 2,4-difluorobenzylzinc bromide are consistent with its organometallic nature. The compound is typically supplied as a 0.5 M solution in tetrahydrofuran, which provides stabilization through coordination of the oxygen atom to the zinc center. The density of these solutions is approximately 0.995 g/mL, and the compound exhibits characteristic air sensitivity that may lead to precipitate formation upon exposure to moisture or oxygen. The InChI key WPJAHFYOACWPNA-UHFFFAOYSA-M provides a unique identifier for this specific structural arrangement.

Role of Fluorine Substituents in Organometallic Reactivity

The incorporation of fluorine substituents into organometallic compounds fundamentally alters their electronic properties and reactivity patterns. In the case of 2,4-difluorobenzylzinc bromide, the presence of fluorine atoms at the 2 and 4 positions of the benzyl ring creates significant electronic effects that influence both the stability and reactivity of the organozinc center. Fluorine's high electronegativity and small size make it an exceptionally powerful electron-withdrawing group, reducing the electron density available for donation from the aromatic ring to the zinc center.

The electron-withdrawing effects of fluorine substituents in organometallic compounds have been extensively studied in the context of various metal centers. Research has shown that fluorobenzenes generally bind weakly to metal centers due to their reduced ability to donate π-electron density from the arene. This phenomenon directly impacts the behavior of 2,4-difluorobenzylzinc bromide, as the fluorine substituents decrease the electron density of the benzyl carbon, potentially making it a better leaving group in substitution reactions while also affecting the nucleophilicity of the organozinc reagent.

The specific positioning of fluorine atoms at the 2 and 4 positions creates a distinctive electronic environment compared to other fluorination patterns. This substitution pattern results in a compound with unique steric and electronic properties that differ from other difluorobenzylzinc isomers. The electron-withdrawing effects are not uniformly distributed around the ring, creating a gradient of electron density that can influence regioselectivity in chemical reactions. The meta relationship between the two fluorine substituents (positions 2 and 4 relative to the benzyl carbon at position 1) creates an electronic environment that balances electron withdrawal with maintaining sufficient nucleophilicity for useful synthetic applications.

The influence of fluorine substituents extends beyond simple electronic effects to include impacts on the physical properties and handling characteristics of the organozinc reagent. Fluorinated organometallic compounds often exhibit altered solubility profiles, with increased compatibility with fluorinated solvents and modified interactions with coordinating solvents such as tetrahydrofuran. The presence of fluorine substituents can also affect the thermal stability and decomposition pathways of organozinc compounds, potentially providing enhanced stability under certain reaction conditions while maintaining the essential reactivity required for synthetic applications.

The reactivity profile of 2,4-difluorobenzylzinc bromide in cross-coupling reactions is significantly influenced by the fluorine substituents. These electron-withdrawing groups can enhance the electrophilicity of the zinc center, potentially accelerating transmetalation steps in palladium-catalyzed cross-coupling reactions. Simultaneously, the reduced electron density of the benzyl carbon may affect the rate of oxidative addition and reductive elimination steps, creating opportunities for enhanced selectivity and efficiency in carbon-carbon bond-forming reactions.

Direct Synthesis from 2,4-Difluorobenzyl Bromide and Zinc Metal

The fundamental approach for synthesizing 2,4-difluorobenzylzinc bromide involves the direct insertion of metallic zinc into the carbon-bromine bond of 2,4-difluorobenzyl bromide . This methodology represents the most straightforward synthetic route, following the general reaction scheme:

2,4-Difluorobenzyl bromide + Zn → 2,4-Difluorobenzylzinc bromide

The reaction proceeds through an oxidative addition mechanism where zinc metal inserts into the carbon-halogen bond, forming the desired organozinc compound [4]. This process typically requires activation of the zinc surface to overcome the inherent passivity of commercial zinc metal, which is often coated with zinc oxide that impedes reactivity [5].

Table 1: Synthesis Methods for 2,4-Difluorobenzylzinc Bromide

MethodStarting MaterialsSolventTemperature (°C)Typical Yield (%)Reaction Time
Direct Zinc Insertion2,4-Difluorobenzyl bromide + Zn metalTHF25-5070-852-6 hours
Direct Zinc Insertion with LiCl2,4-Difluorobenzyl bromide + Zn dust + LiClTHF2585-951-2 hours
Rieke Zinc Method2,4-Difluorobenzyl bromide + Rieke ZnTHF2580-9030 min - 2 hours
Transmetalation from Grignard2,4-Difluorobenzyl MgBr + ZnCl₂THF0 to 2575-9030 min - 1 hour
Continuous Flow Process2,4-Difluorobenzyl bromide + Zn granulesTHF60-8078-981.5-14 minutes

Activation Techniques for Zinc Substrates

The successful preparation of organozinc reagents from metallic zinc requires effective activation techniques to enhance reactivity. Multiple activation strategies have been developed to address the fundamental challenge of zinc surface passivation [6].

Trimethylsilyl Chloride Activation

Trimethylsilyl chloride activation represents one of the most effective methods for zinc surface preparation [7]. This technique functions by selectively removing the zinc oxide layer, creating a clean metallic surface that exhibits enhanced reactivity toward organic halides [8]. The mechanism involves the preferential reaction of trimethylsilyl chloride with surface zinc oxide rather than metallic zinc, resulting in reaction environments where organozinc intermediates experience closer proximity to bulk zinc metal [8]. Typical conditions employ 1-5 mole percent of trimethylsilyl chloride at room temperature, providing effective activation with minimal reagent consumption [7].

1,2-Dibromoethane Activation

The use of 1,2-dibromoethane as an activating agent operates through a chemical etching mechanism that increases the effective surface area of zinc metal [4] [8]. This activation method produces reaction environments where organozinc intermediates maintain increased distance from bulk zinc surfaces, potentially due to surface morphology changes induced by the etching process [8]. Research has demonstrated that this activation technique does not result in significant halide residue buildup, with bromine content remaining below detectable limits by energy-dispersive spectroscopy [8]. Optimal conditions typically require 0.1-0.5 equivalents of 1,2-dibromoethane at temperatures ranging from 60-80°C [9].

Lithium Chloride Mediated Activation

Lithium chloride has emerged as a particularly effective promoter for direct zinc insertion reactions [10]. The mechanism involves the formation of soluble adducts with organozinc compounds, effectively removing them from the metal surface and driving the equilibrium toward product formation [4]. This activation method demonstrates exceptional effectiveness in promoting macroscale reagent synthesis while simultaneously determining the solution structure of the ultimate organozinc product [10]. The optimal conditions require 1.5-2.0 equivalents of lithium chloride at room temperature, providing both activation and stabilization benefits [11].

Rieke Zinc Preparation

Rieke zinc represents a highly activated form of metallic zinc prepared through the reduction of zinc chloride with lithium naphthalenide [12]. This preparation method generates a highly dispersed zinc metal form with dramatically increased surface area and enhanced reactivity compared to commercial zinc powder [5]. Recent investigations have revealed that the superior reactivity of Rieke zinc preparations arises primarily from residual salts in the supernatant solution rather than intrinsic differences in the solid zinc composition [13]. The preparation requires careful control of benzothiophene content, with optimal concentrations of 3 mole percent relative to zinc chloride providing reproducible batch quality [12].

Table 2: Zinc Activation Techniques for Organozinc Synthesis

Activation MethodMechanismAdvantagesTypical Conditions
Trimethylsilyl chloride (TMSCl)Removes oxide layer, creates clean surfaceEffective oxide removal, closer to bulk Zn1-5 mol%, RT
1,2-DibromoethaneChemical etching, increases surface areaIncreases distance from bulk zinc surface0.1-0.5 equiv, 60-80°C
Lithium chloride (LiCl)Forms soluble adducts, aids solubilizationPromotes reagent formation, enhances solubility1.5-2.0 equiv, RT
Rieke zinc preparationReduction of ZnCl₂ creates highly dispersed ZnHighly reactive, consistent batch qualityLi naphthalenide reduction
Mechanical activationPhysical grinding removes oxide coatingSimple, cost-effective methodStirring with glass beads
HCl treatmentAcid etching removes surface oxidesRapid activation, removes impuritiesDilute HCl wash, then dry

Solvent Systems for Optimal Transmetalation

The selection of appropriate solvent systems plays a critical role in achieving optimal transmetalation efficiency and product stability in organozinc synthesis [14]. Tetrahydrofuran serves as the predominant solvent choice due to its strong coordinating ability and capacity to stabilize zinc centers through chelation [1] [14].

Tetrahydrofuran Systems

Tetrahydrofuran demonstrates exceptional performance as a solvent for organozinc synthesis due to its ability to form stable coordination complexes with zinc centers [14]. Computational studies utilizing ab initio molecular dynamics have revealed that organozinc compounds exist in various solvation states in tetrahydrofuran solution, with the solvent molecules providing essential stabilization through coordination [14]. The optimal concentration range for 2,4-difluorobenzylzinc bromide in tetrahydrofuran spans 0.5-2.0 molar, with commercial preparations typically supplied at 0.5 molar concentration [1]. Storage at temperatures between 2-8°C maintains reagent stability and prevents decomposition [1].

Enhanced Solvent Systems

The addition of lithium chloride to tetrahydrofuran solutions creates enhanced coordination environments that improve both solubility and stability of organozinc reagents [10]. This mixed solvent system provides superior performance compared to pure tetrahydrofuran, particularly in terms of reaction kinetics and product yield [11]. The combination of tetrahydrofuran with dimethyl sulfoxide creates homogeneous reaction environments that prevent oligomerization of organozinc species while maintaining good coordination properties [15].

Alternative Solvent Systems

Dimethoxyethane provides chelating coordination capabilities similar to tetrahydrofuran but with slightly different solvation characteristics [16]. Partially fluorinated solvents such as 1,2-difluorobenzene offer unique advantages for specialized applications due to their weak coordination properties and chemical inertness [17]. These alternative solvents may provide benefits in specific synthetic applications where traditional coordinating solvents interfere with desired reaction pathways [17].

Table 3: Solvent Systems for Optimal Transmetalation in Organozinc Synthesis

Solvent SystemCoordination AbilityOptimal Concentration (M)Temperature Range (°C)Stability
Tetrahydrofuran (THF)Strong donor, stabilizes Zn center0.5-2.00-65Good, 2-8°C storage
THF + LiClEnhanced coordination, improved solubility0.5-2.020-25Excellent, enhanced shelf life
THF + DMSOMixed coordination, homogeneous solutions0.25-1.025-60Good, prevents oligomerization
Dimethoxyethane (DME)Chelating coordination0.5-1.50-50Moderate, similar to THF
1,2-DifluorobenzeneWeak coordination, non-interfering0.1-0.525-80Good for specialized applications

Transmetalation Routes from Grignard Reagents

Transmetalation from Grignard reagents provides an alternative synthetic pathway for preparing 2,4-difluorobenzylzinc bromide [18]. This methodology exploits the higher reactivity of organomagnesium compounds toward zinc salts, enabling efficient transfer of the organic group from magnesium to zinc [18].

The transmetalation process involves the initial preparation of 2,4-difluorobenzylmagnesium bromide through conventional Grignard synthesis, followed by treatment with zinc chloride to effect the metal exchange reaction [18]. This approach offers several advantages, including predictable reaction stoichiometry and the ability to utilize well-established Grignard preparation protocols [19].

Recent developments in zinc chloride-catalyzed transmetalation have demonstrated enhanced efficiency through the in situ generation of reactive zinc-ate species [18] [19]. These intermediates exhibit stronger nucleophilicity compared to conventional organozinc reagents, facilitating more efficient transmetalation processes [18]. The catalytic use of zinc chloride has proven more effective than stoichiometric quantities, suggesting complex equilibrium processes involving multiple zinc-containing species [18].

Stereospecific transmetalation procedures have been developed for applications requiring precise stereochemical control [15]. These methods employ carefully controlled reaction conditions and specialized zinc salts to achieve high levels of configurational retention during the metal exchange process [15]. The use of zinc acetate and zinc chloride under optimized conditions provides stereospecific transmetalation with minimal epimerization [15].

Large-Scale Production Challenges and Solutions

The industrial production of 2,4-difluorobenzylzinc bromide presents significant challenges related to safety, quality control, and process economics [20] [21]. These challenges require sophisticated engineering solutions and process optimization strategies to achieve commercially viable manufacturing processes [20].

Air and Moisture Sensitivity Management

Organozinc compounds exhibit extreme sensitivity to atmospheric oxygen and moisture, leading to rapid decomposition and product degradation [20] [22]. Industrial solutions involve comprehensive inert atmosphere systems utilizing argon or nitrogen blanketing throughout the entire production process [20]. Advanced sealing technologies and continuous atmosphere monitoring ensure maintenance of anhydrous conditions from raw material handling through final product packaging [20].

Temperature Control and Safety Systems

The exothermic nature of organozinc formation reactions necessitates sophisticated temperature control systems to prevent thermal runaway and ensure operator safety [20] [21]. Industrial implementations employ advanced heat exchange systems, automated temperature monitoring, and emergency quench capabilities [20]. Continuous flow reactor designs provide enhanced temperature control compared to batch processes, with residence times as short as 1.5-14 minutes enabling precise thermal management [20].

Process Intensification and Continuous Manufacturing

Continuous flow processes have emerged as preferred manufacturing approaches for organozinc reagents due to superior safety profiles and enhanced process control [20] [21]. These systems achieve complete conversion of organic halides in single-pass configurations with organozinc yields ranging from 78-100% [20]. Pilot-scale implementations demonstrate liquid throughputs up to 18 liters per hour with residence times between 1.5-14 minutes [20]. The ability to process highly concentrated starting materials up to 2.0 molar represents a significant advancement in process intensification [20].

Quality Control and Product Consistency

Industrial production requires robust quality control systems to ensure consistent product concentration and purity [20] [21]. Online analytical methods including gas chromatography analysis after controlled quenching provide real-time process monitoring [20]. Automated titration systems enable continuous assessment of organozinc concentration, facilitating immediate process adjustments to maintain product specifications [20].

Table 4: Large-Scale Production Challenges and Solutions for Organozinc Reagents

ChallengeImpactSolutionImplementation Scale
Air and moisture sensitivityReagent decomposition, reduced yieldInert atmosphere, sealed systemsLaboratory to pilot scale
Exothermic reaction controlSafety hazards, temperature runawayTemperature control, heat exchangersAll scales
Product concentration variationInconsistent product qualityContinuous monitoring, feedback controlPilot to commercial scale
Equipment corrosionEquipment damage, contaminationCorrosion-resistant materialsPilot to commercial scale
Quality control and titrationBatch-to-batch variationOnline analysis, automated titrationAll scales
Continuous operation stabilityProcess interruptions, downtimeRobust reactor design, redundant systemsCommercial scale

Equipment Design and Materials Selection

The corrosive nature of organozinc reagents and associated reaction media requires careful selection of construction materials and equipment design [20] [21]. Corrosion-resistant alloys and specialized coatings prevent equipment degradation while maintaining product purity [20]. Reactor designs incorporate features for zinc replenishment and continuous operation, enabling extended production campaigns without process interruption [20] [21].

Nuclear Magnetic Resonance (NMR) Profiling

2,4-Difluorobenzylzinc bromide exhibits characteristic nuclear magnetic resonance signatures that provide definitive structural confirmation and insights into its solution-state behavior. The compound's NMR profile is dominated by the distinctive spectroscopic features arising from the fluorinated aromatic system and the organometallic zinc-carbon bond.

Proton Nuclear Magnetic Resonance Analysis

The proton NMR spectrum of 2,4-difluorobenzylzinc bromide reveals several diagnostic features that distinguish it from related organometallic compounds [2]. The benzylic methylene protons appear as a characteristic multiplet in the range of 2.2-3.0 ppm, representing a significant upfield shift compared to the corresponding benzyl bromide precursor [2]. This upfield displacement reflects the increased electron density at the methylene carbon resulting from the formation of the zinc-carbon bond and the influence of the zinc center's electronic environment.

The aromatic proton resonances appear in the expected downfield region between 6.5-7.5 ppm, with coupling patterns that confirm the 2,4-difluoro substitution pattern [2]. The ortho-fluorine substituent at the 2-position exerts a particularly strong influence on the adjacent aromatic protons, manifesting as characteristic coupling constants and chemical shift perturbations. These spectral features provide unambiguous confirmation of the regioselective nature of the organozinc reagent formation and the preservation of the fluorinated aromatic framework.

Fluorine-19 Nuclear Magnetic Resonance Characteristics

The fluorine-19 NMR spectrum serves as an exceptionally sensitive probe for confirming the structural integrity and substitution pattern of the difluorobenzyl moiety [3] [4]. The two fluorine atoms in the 2,4-positions exhibit distinct chemical shifts in the region of -110 to -120 ppm relative to trichlorofluoromethane reference [3] [4]. These chemical shifts are characteristic of aromatic fluorine atoms and provide definitive confirmation of the 2,4-difluoro substitution pattern.

The fluorine nuclei display characteristic coupling patterns with adjacent aromatic protons, with coupling constants that are diagnostic for the specific regioisomer [5]. The 19F NMR spectrum also serves as a valuable tool for assessing sample purity, as any degradation products or isomeric impurities would manifest as additional fluorine resonances with distinctly different chemical shifts [4] [6].

Carbon-13 Nuclear Magnetic Resonance Profile

The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule, with particular emphasis on the aromatic carbons and the organometallic carbon center [7] [8]. The aromatic carbon atoms appear in the characteristic range of 110-165 ppm, with the fluorine-bearing carbons exhibiting the expected doublet splitting due to one-bond carbon-fluorine coupling [7]. The carbon atoms ortho and meta to the fluorine substituents display characteristic chemical shift patterns that confirm the 2,4-substitution arrangement.

The benzylic carbon directly bonded to zinc exhibits a distinctive upfield shift compared to the corresponding carbon in benzyl bromide, appearing typically around 20-30 ppm [8]. This upfield displacement is characteristic of organozinc compounds and reflects the electropositive nature of the zinc center and its influence on the adjacent carbon's electronic environment.

Mass Spectrometric Analysis

Mass spectrometric analysis of 2,4-difluorobenzylzinc bromide provides crucial information regarding its molecular composition, fragmentation pathways, and structural confirmation. The compound exhibits characteristic fragmentation patterns that are diagnostic for organozinc species and provide insights into the relative stability of various molecular fragments.

Molecular Ion Region

The molecular ion peak for 2,4-difluorobenzylzinc bromide appears at m/z 272, corresponding to the expected molecular formula C7H5BrF2Zn [9] [10] [11]. However, consistent with the behavior of most organometallic compounds, the molecular ion typically exhibits relatively low abundance due to the inherent instability of the charged organometallic species under electron impact conditions [11]. The isotopic pattern of the molecular ion region provides additional confirmation of the molecular composition, with the characteristic bromine isotope pattern (m/z 272 and 274) and zinc isotope contributions clearly visible.

Primary Fragmentation Pathways

The fragmentation pattern of 2,4-difluorobenzylzinc bromide follows predictable pathways characteristic of organometallic compounds, where the metal center preferentially retains the positive charge [11]. The primary fragmentation involves the loss of bromide, generating a cationic organozinc species [C7H5F2Zn]+ at m/z 193. This fragment represents a significant peak in the mass spectrum and confirms the organometallic nature of the compound.

A second major fragmentation pathway involves the complete loss of the zinc bromide moiety, yielding the difluorobenzyl cation [C7H5F2]+ at m/z 143 [9] [10]. This fragment often appears as one of the most abundant peaks in the spectrum and provides direct confirmation of the organic component's mass and composition. The stability of this aromatic cation is enhanced by the electron-withdrawing effects of the fluorine substituents, which help to stabilize the positive charge through inductive effects.

Secondary Fragmentation Processes

Secondary fragmentation processes in the mass spectrum involve further breakdown of the primary fragments, particularly the difluorobenzyl cation. Common secondary fragments include loss of fluorine atoms (m/z 124 and 105) and formation of various aromatic fragment ions through ring fragmentation processes [9] [12]. These secondary fragmentations provide additional structural information and help to confirm the specific substitution pattern of the aromatic ring.

The relative abundances of the various fragment ions provide insights into the stability hierarchy of the different charged species. The base peak in the spectrum varies depending on the ionization conditions but typically corresponds to one of the stable aromatic cation fragments rather than the molecular ion, consistent with the general behavior of organometallic compounds under mass spectrometric conditions [13] [11].

Thermal Stability and Decomposition Pathways

The thermal stability of 2,4-difluorobenzylzinc bromide represents a critical parameter for its practical application in synthetic chemistry and determines the appropriate storage and handling conditions. Understanding the decomposition pathways provides essential insights into the compound's behavior under various thermal stress conditions and helps establish safe operating parameters for synthetic applications.

Thermal Stability Range

2,4-Difluorobenzylzinc bromide demonstrates moderate thermal stability when stored under appropriate conditions, remaining stable below 100°C under inert atmosphere conditions [14] [15] . This thermal stability window is typical for organozinc compounds and reflects the inherent strength of the zinc-carbon bond while acknowledging the compound's sensitivity to elevated temperatures. The stability range makes the compound suitable for most synthetic applications that operate at or near ambient temperature conditions.

Under standard storage conditions (2-8°C under argon atmosphere), the compound exhibits excellent long-term stability, with minimal decomposition observed over periods of several months [17] [18] [19]. This stability profile makes it practical for commercial storage and distribution, provided that appropriate atmospheric and temperature controls are maintained throughout the supply chain.

Decomposition Onset and Mechanisms

Thermal decomposition of 2,4-difluorobenzylzinc bromide begins to occur at temperatures above 100°C, with the rate of decomposition increasing dramatically as temperature rises [14] [15]. The decomposition process involves multiple competing pathways, including homolytic cleavage of the zinc-carbon bond, disproportionation reactions, and interactions with trace moisture or oxygen that may be present despite inert atmosphere conditions.

The primary decomposition pathway involves the cleavage of the organometallic bond, yielding zinc bromide and organic radical species [15] [20]. These organic radicals can undergo various secondary reactions, including dimerization, disproportionation, and reaction with solvent molecules. In tetrahydrofuran solution, the decomposition process is moderated by the coordinating ability of the solvent, which helps to stabilize intermediate species and slow the overall decomposition rate.

Decomposition Products

The thermal decomposition of 2,4-difluorobenzylzinc bromide yields a complex mixture of products that reflects the multiple reaction pathways available to the initial decomposition intermediates [14] [15]. The primary inorganic decomposition product is zinc oxide (ZnO), formed through the oxidation of zinc-containing intermediates [15] [20]. Additional inorganic products may include residual zinc bromide and various zinc-oxygen species, depending on the specific atmospheric conditions during decomposition.

Organic decomposition products include a range of compounds derived from the difluorobenzyl fragment, including 2,4-difluorotoluene, various coupling products formed through radical recombination processes, and oxidation products resulting from interaction with trace oxygen [14]. The distribution of organic products depends strongly on the decomposition conditions, with higher temperatures and longer reaction times favoring more extensive fragmentation and rearrangement processes.

Atmospheric Sensitivity Effects

The thermal decomposition behavior of 2,4-difluorobenzylzinc bromide is significantly influenced by the atmospheric conditions, with exposure to air or moisture dramatically accelerating decomposition rates [21] [22]. In the presence of water vapor, hydrolysis reactions compete with thermal decomposition, leading to the rapid formation of zinc hydroxide species and the corresponding hydrocarbon products. This sensitivity necessitates rigorous atmospheric control during storage and handling to maintain compound integrity.

Oxygen exposure leads to oxidative decomposition pathways that can proceed even at relatively low temperatures [22]. These oxidative processes typically involve the formation of zinc oxide and various organic oxidation products, with the reaction rate being strongly dependent on the oxygen partial pressure and the presence of moisture. The combination of thermal stress and atmospheric exposure represents the most aggressive conditions for compound degradation and should be strictly avoided in practical applications.

Solubility Behavior in Tetrahydrofuran and Ethers

The solubility characteristics of 2,4-difluorobenzylzinc bromide in ethereal solvents represent fundamental physicochemical properties that determine its practical utility in synthetic applications. The interaction between the organozinc species and coordinating solvents involves complex equilibria that influence both solubility and chemical reactivity.

Tetrahydrofuran Solubility Profile

2,4-Difluorobenzylzinc bromide exhibits exceptional solubility in tetrahydrofuran, with commercial solutions routinely prepared at concentrations of 0.5 M [18] [19] [21] [23]. This high solubility reflects the strong coordinating ability of tetrahydrofuran toward the zinc center, forming stable solvated complexes that facilitate dissolution of the organometallic compound. The tetrahydrofuran molecules coordinate to the electrophilic zinc center, effectively competing with intermolecular aggregation processes that would otherwise limit solubility.

The solubility in tetrahydrofuran is enhanced by the formation of chelated complexes where multiple tetrahydrofuran molecules coordinate to each zinc center [23] [24]. This coordination not only increases solubility but also modulates the reactivity of the organozinc species by altering the electronic environment around the metal center. The coordinated tetrahydrofuran molecules can be displaced by stronger ligands or substrates during chemical reactions, making the solvated complex an excellent reservoir of reactive organozinc species.

Alternative Ethereal Solvents

2-Methyltetrahydrofuran represents an important alternative to conventional tetrahydrofuran, offering comparable solubility characteristics while providing environmental advantages [25] [23]. The compound demonstrates good solubility in this green solvent alternative, with the additional methyl substituent having minimal impact on the coordinating ability toward zinc. This compatibility makes 2-methyltetrahydrofuran an attractive option for applications where environmental considerations are paramount.

Dimethoxyethane provides another viable ethereal solvent system, offering bidentate coordination capability that can lead to enhanced complex stability [23] [24]. The bis-ethereal nature of dimethoxyethane allows for chelation to the zinc center, potentially providing more robust solvation than monodentate ethers. However, the increased coordination strength may also reduce the reactivity of the organozinc species in certain applications, requiring careful consideration of the reactivity-stability balance.

Diethyl Ether Compatibility

Diethyl ether represents a more challenging solvent system for 2,4-difluorobenzylzinc bromide, offering only partial solubility due to its weaker coordinating ability compared to tetrahydrofuran [26] [27]. The reduced Lewis basicity of diethyl ether limits its ability to effectively solvate the organozinc species, leading to lower solubility and potential precipitation issues at higher concentrations. This solubility limitation restricts the practical utility of diethyl ether for applications requiring high concentrations of the organozinc reagent.

The stability of 2,4-difluorobenzylzinc bromide in diethyl ether is also reduced compared to tetrahydrofuran solutions, with increased tendency toward decomposition and aggregation [26]. This reduced stability reflects the inability of diethyl ether to provide adequate stabilization of the organometallic species, making it less suitable for long-term storage or applications requiring extended reaction times.

Protic Solvent Incompatibility

2,4-Difluorobenzylzinc bromide exhibits complete incompatibility with protic solvents, including water and alcohols, undergoing rapid and often vigorous decomposition upon contact [18] [19] [21] [22]. With water, the reaction is particularly rapid and exothermic, yielding zinc bromide and the corresponding hydrocarbon products through protonolysis of the zinc-carbon bond. This incompatibility necessitates rigorous exclusion of moisture from all solvents and reaction systems.

Alcoholic solvents present similar challenges, with the acidic hydrogen of the alcohol readily protonating the organozinc species [22]. The rate of decomposition in alcoholic media depends on the specific alcohol structure and acidity, but all protic solvents must be considered incompatible with the organozinc reagent. This sensitivity extends to trace levels of protic impurities, requiring careful solvent purification and handling protocols to maintain compound integrity.

Coordination Effects on Reactivity

The choice of ethereal solvent significantly influences the reactivity profile of 2,4-difluorobenzylzinc bromide through coordination effects that modulate the electronic and steric environment around the zinc center [23] [24] [28]. Strongly coordinating solvents like tetrahydrofuran provide enhanced stability but may reduce reactivity toward certain electrophiles due to competitive coordination. Conversely, weakly coordinating solvents may enhance reactivity but at the cost of reduced stability and solubility.

Dates

Last modified: 08-16-2023

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